Product packaging for Baycuten(Cat. No.:CAS No. 77124-28-8)

Baycuten

Cat. No.: B14450032
CAS No.: 77124-28-8
M. Wt: 1032.5 g/mol
InChI Key: VTRIDVIMIJQKLG-RARXGSKNSA-N
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Description

Overview of Baycuten's Multicomponent Composition

This compound is characterized by its inclusion of multiple active pharmaceutical ingredients (APIs) within a single formulation. This approach is predicated on the understanding that many dermatological conditions are polymicrobial or involve intertwined inflammatory and infectious processes. The specific combination of agents in this compound is designed to provide broad coverage against common pathogens and mitigate associated inflammation.

Component Analysis and Scientific Rationale for Combination

The scientific rationale behind combining multiple active agents in formulations like this compound lies in targeting different pathological aspects of a condition simultaneously. This can potentially lead to enhanced efficacy, reduced treatment duration, and prevention of secondary infections. The key components of certain this compound formulations include an antifungal agent, a corticosteroid, and antibacterial agents.

Clotrimazole (B1669251)

Clotrimazole is an imidazole-derivative antifungal agent. Its primary mechanism of action involves inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. rxreasoner.comkaya.inwikipedia.orgdrugbank.com By inhibiting the enzyme lanosterol (B1674476) 14-alpha demethylase, Clotrimazole disrupts the structure and function of the fungal cytoplasmic membrane, leading to impaired fungal growth and, at higher concentrations, cell death. rxreasoner.comwikipedia.orgdrugbank.comnih.gov In a multicomponent topical formulation, Clotrimazole targets fungal infections that may be present concurrently with inflammation or bacterial involvement.

Dexamethasone (B1670325)

Dexamethasone is a potent synthetic glucocorticoid corticosteroid. rxreasoner.comkaya.inmedicaljournals.senih.gov Its inclusion in this compound provides anti-inflammatory and immunosuppressive effects. kaya.inmedicaljournals.senih.gov Dexamethasone works by binding to intracellular glucocorticoid receptors, which then modulate gene expression to reduce the synthesis of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes. kaya.innih.govijdvl.com This action helps to alleviate symptoms like redness, swelling, itching, and pain associated with inflammatory skin conditions. kaya.in The combination with antimicrobial agents addresses the underlying infection while managing the inflammatory response.

Acidamfenicol/Azidamphenicol

Research indicates that Azidamphenicol is a component found in certain this compound formulations. researchgate.netresearchgate.net Azidamphenicol is a derivative of chloramphenicol, an antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. While specific detailed academic research on Azidamphenicol's role within the this compound combination is less extensively documented in the provided search results, its presence suggests an antibacterial contribution to the formulation, targeting bacterial infections that may complicate fungal or inflammatory dermatoses. researchgate.netresearchgate.net The rationale for including an antibacterial agent alongside an antifungal and corticosteroid is to provide broad-spectrum coverage for mixed infections.

Neomycin Sulfate

Neomycin Sulfate is an aminoglycoside antibiotic. ontosight.aigulfdermajournal.netmdpi.comdrugbank.com Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and ultimately bacterial cell death. gulfdermajournal.netmdpi.com Neomycin Sulfate is effective against a range of Gram-positive and Gram-negative bacteria. gulfdermajournal.netmdpi.com In a combination product like this compound, Neomycin Sulfate addresses potential or co-existing bacterial infections, complementing the antifungal activity of Clotrimazole and the anti-inflammatory effects of Dexamethasone.

Here is a table summarizing the components and their primary roles:

ComponentClass of CompoundPrimary Role in FormulationKey Mechanism of Action
ClotrimazoleImidazole (B134444) AntifungalAntifungalInhibits ergosterol synthesis rxreasoner.comwikipedia.orgdrugbank.comnih.gov
DexamethasoneSynthetic CorticosteroidAnti-inflammatoryModulates gene expression to reduce inflammatory mediators kaya.innih.govijdvl.com
AzidamphenicolChloramphenicol DerivativeAntibacterialInhibits bacterial protein synthesis (50S ribosomal subunit)
Neomycin SulfateAminoglycoside AntibioticAntibacterialInhibits bacterial protein synthesis (30S ribosomal subunit) gulfdermajournal.netmdpi.com

Historical Context of Multicomponent Drug Research in Dermatology (referencing Bay f 4797)

The development of multicomponent drug formulations in dermatology has a historical basis, driven by the clinical observation that many skin conditions have multifactorial etiologies involving inflammation, infection (bacterial, fungal, or both), and immune dysregulation. The strategy of combining agents with complementary activities aims to provide a more comprehensive therapeutic approach.

While direct academic research specifically detailing "Bay f 4797" as a precursor or related compound directly leading to this compound in the provided search results is limited, the historical context of Bayer's involvement in pharmaceutical research, particularly in the development of antibiotics and other therapeutic agents since its founding in 1863, is well-documented. pharmaphorum.comdrugwatch.comushmm.orgbayer.com Early pharmaceutical research often involved the investigation of various chemical compounds and their potential therapeutic applications. The reference to "Bay f 4797" likely pertains to an internal Bayer research code for a compound or formulation investigated during the company's history of drug discovery. The evolution of dermatological treatments has seen a move towards combination therapies to address the complexity of skin diseases, building upon the understanding of the roles of inflammation, bacteria, and fungi. ijdvl.commdpi.comsterisonline.comnih.gov The development of formulations like this compound reflects this broader historical trend in dermatological research to create products that can simultaneously tackle multiple contributing factors to skin pathology.

Scientific Rationale for Investigating Combination Therapies

The scientific rationale driving the investigation of combination therapies involving agents like clotrimazole and dexamethasone is rooted in their complementary pharmacological activities. Clotrimazole, an azole antifungal, exerts its primary effect by disrupting the integrity and function of the fungal cell membrane. It achieves this by inhibiting the enzyme lanosterol 14-alpha demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes fishersci.cafishersci.se. The resulting deficiency in ergosterol leads to increased cell membrane permeability and ultimately inhibits fungal growth or causes cell death fishersci.se.

Dexamethasone, a potent synthetic glucocorticoid, operates through distinct pathways, primarily mediating anti-inflammatory and immunosuppressive effects citeab.comepa.gov. Corticosteroids bind to intracellular glucocorticoid receptors, modulating gene expression and suppressing the release of pro-inflammatory mediators. This action helps to reduce the redness, swelling, itching, and pain that often accompany infections and inflammatory dermatoses nih.gov.

Furthermore, academic research is vital for developing and validating analytical methods capable of accurately quantifying each component within a combined formulation. Studies have explored various spectrophotometric techniques to overcome challenges posed by the overlapping spectral properties of clotrimazole and dexamethasone acetate (B1210297), enabling their simultaneous determination in research samples and pharmaceutical preparations fishersci.camims.comguidetopharmacology.org. These analytical investigations provide crucial data on method performance, such as linearity ranges, which are fundamental for quality control and research reproducibility.

CompoundAnalytical Method Type (Example)Linear Calibration Range (Example)Reference
ClotrimazoleSpectrophotometric75-550 μg/mL guidetopharmacology.org
Dexamethasone AcetateSpectrophotometric2-20 μg/mL guidetopharmacology.org

This table illustrates typical data generated in analytical research focused on the quantitative determination of clotrimazole and dexamethasone acetate in combined formulations, highlighting the concentration ranges over which specific spectrophotometric methods have demonstrated linearity guidetopharmacology.org.

Research also investigates potential interactions between clotrimazole and dexamethasone at a biological level. For instance, in vitro studies have examined the effects of these compounds on drug-metabolizing enzymes like cytochrome P450 isoforms, revealing that clotrimazole, but not dexamethasone, can act as an inhibitor of certain isoforms nih.gov. Such research contributes to a broader understanding of the pharmacological profile of these compounds, both individually and in combination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H59ClFN7O10 B14450032 Baycuten CAS No. 77124-28-8

Properties

CAS No.

77124-28-8

Molecular Formula

C55H59ClFN7O10

Molecular Weight

1032.5 g/mol

IUPAC Name

2-azido-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide;1-[(2-chlorophenyl)-diphenylmethyl]imidazole;(8S,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H17ClN2.C22H29FO5.C11H13N5O5/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19;1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;12-15-13-5-10(18)14-9(6-17)11(19)7-1-3-8(4-2-7)16(20)21/h1-17H;6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1-4,9,11,17,19H,5-6H2,(H,14,18)/t;12-,15+,16+,17+,19+,20+,21?,22+;9-,11-/m.11/s1

InChI Key

VTRIDVIMIJQKLG-RARXGSKNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4.C1=CC(=CC=C1C(C(CO)NC(=O)CN=[N+]=[N-])O)[N+](=O)[O-]

Origin of Product

United States

In Vitro Antimicrobial Activity Research

Spectrum of Activity

Clotrimazole (B1669251) demonstrates activity against a wide range of pathogenic fungi and certain bacteria in laboratory settings. nih.govgoogle.com

Against Fungal Pathogens

Clotrimazole is particularly active against yeasts and dermatophytes. nih.gov

In vitro studies have shown that clotrimazole is effective against dermatophytes, which are common causative agents of ringworm infections. nih.govgoogle.commdpi.com The activity of clotrimazole against dermatophytes, such as Trichophyton species, Microsporum species, and Epidermophyton floccosum, has been reported to be comparable to that of pyrrolnitrin (B93353). nih.gov Minimal inhibitory concentrations (MICs) of 0.78 µg/ml have been found to be fungicidal for most isolates of these dermatophytes. nih.gov

Table 1: In Vitro Activity of Clotrimazole Against Dermatophytes

Dermatophyte SpeciesReported ActivityTypical MIC/MFC (µg/ml)Source
Trichophyton rubrumActive≤ 0.78 (fungicidal) nih.gov
Trichophyton mentagrophytesActive≤ 0.78 (fungicidal) nih.gov
Epidermophyton floccosumActive≤ 0.78 (fungicidal) nih.gov
Microsporum speciesActive≤ 0.78 (fungicidal) nih.gov

Clotrimazole is highly active against Candida species, including Candida albicans, which are frequent causes of yeast infections. nih.govgoogle.comfishersci.ca Studies evaluating the in vitro antifungal activity of clotrimazole against vulvovaginal Candida species have shown varying degrees of susceptibility, although generally high. dovepress.comnih.govayubmed.edu.pk For a population of Candida yeasts, clotrimazole MIC values ranged from 0.008 to 8 mg/L, with MIC50 at 0.008 mg/L and MIC90 at 1 mg/L. nih.gov The minimal fungicidal concentration (MFC) for these isolates ranged between 1 and >8 mg/L. nih.gov Another study indicated that clotrimazole at MICs of 16 and 8 µg/ml was effective against 70% of Candida species isolates. ayubmed.edu.pk In vitro studies have also explored the impact of factors like carbon sources, growth phase, and morphology on the antifungal activity of clotrimazole against Candida albicans. researchgate.net Logarithmic phase cells and hyphae of C. albicans have shown sensitivity and high susceptibility to clotrimazole-mediated killing, respectively, while post-exponential cells were found to be resistant to the fungicidal action. researchgate.net

Table 2: In Vitro Activity of Clotrimazole Against Candida Species

Yeast SpeciesReported ActivityMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)MFC Range (mg/L)Source
Candida speciesHighly Active0.008 - 80.00811 - >8 nih.gov
Candida albicansHighly Active0.008 - 8--1 - >8 nih.govnih.gov
Candida glabrataActive0.008 - 8--1 - >8 nih.gov
Candida tropicalisActive0.008 - 8--1 - >8 nih.gov
Candida guilliermondiiActive0.008 - 8--1 - >8 nih.gov
Candida kruseiActive---- mdpi.com

Clotrimazole's in vitro spectrum extends to various other pathogenic fungi. It has demonstrated activity against Microsporum species, including Microsporum canis. nih.govgoogle.comnih.gov While less active than amphotericin B against Aspergillus fumigatus, clotrimazole does show activity against Aspergillus species. ijarsct.co.innih.gov It is also active against Cryptococcus neoformans and Malassezia furfur (also known as Pityrosporon orbiculare). nih.govgoogle.comijarsct.co.insdrugs.comdermnetnz.org For systemic pathogens like Blastomyces dermatitidis, Histoplasma capsulatum, Sporothrix schenckii, and Coccidioides immitis, the inhibitory activity of clotrimazole has been found to be comparable to that of amphotericin B, with MICs generally ranging from 0.20 to 3.13 µg/ml. ijarsct.co.innih.govdoctorlib.org

Table 3: In Vitro Activity of Clotrimazole Against Other Fungal Species

Fungal SpeciesReported ActivityTypical MIC Range (µg/ml)Source
Microsporum canisActive≤ 0.78 (fungicidal) nih.gov
Aspergillus speciesActiveVariable ijarsct.co.innih.gov
Cryptococcus neoformansActive0.20 - 3.13 ijarsct.co.innih.gov
Malassezia furfurActive- nih.govgoogle.comsdrugs.com
Sporothrix schenckiiActive0.20 - 3.13 ijarsct.co.innih.gov
Blastomyces dermatitidisActive0.20 - 3.13 ijarsct.co.innih.gov
Coccidioides immitisActive0.20 - 3.13 nih.gov
Histoplasma capsulatumActive0.20 - 3.13 ijarsct.co.innih.gov
Yeasts (e.g., Candida species, Candida albicans)

Against Bacterial Pathogens

In addition to its antifungal properties, clotrimazole also exhibits in vitro activity against certain bacteria. nih.govgoogle.comasm.org

Clotrimazole has shown in vitro activity against Gram-positive bacteria, including Staphylococcus species and Streptococcus species. nih.govgoogle.comnih.govkarger.comkarger.commedicaljournals.semedicaljournals.se Specifically, it has demonstrated effect against Staphylococcus aureus and Staphylococcus epidermidis. medicaljournals.semedicaljournals.se The MIC for clotrimazole against staphylococci as part of creams has been reported as 1.0 µg/ml. medicaljournals.semedicaljournals.se Activity against Streptococcus pyogenes has been noted as variable. medicaljournals.semedicaljournals.se Some formulations of clotrimazole have shown a partial or improved bactericidal effect on Gram-positive bacteria in vitro. nih.govkarger.comkarger.com

Table 4: In Vitro Activity of Clotrimazole Against Gram-Positive Bacteria

Bacterial SpeciesReported ActivityTypical MIC (µg/ml)Source
Staphylococcus speciesActive1.0 google.commedicaljournals.semedicaljournals.se
Staphylococcus aureusActive1.0 medicaljournals.semedicaljournals.se
Staphylococcus epidermidisActive1.0 medicaljournals.semedicaljournals.se
Streptococcus speciesActiveVariable google.commedicaljournals.semedicaljournals.se
Streptococcus pyogenesVariableVariable medicaljournals.semedicaljournals.se
General Bacterial Strains

Clotrimazole, while primarily recognized for its potent antifungal properties, has also demonstrated in vitro activity against certain bacterial species, particularly gram-positive bacteria. Studies have indicated that Clotrimazole exhibits a narrow spectrum of antibacterial activity. mdpi.com This activity has been observed against human-derived strains of Staphylococcus aureus and Staphylococcus epidermidis. mdpi.com Additionally, research has shown in vitro efficacy against Mycobacterium smegmatis and Streptomyces spp. mdpi.com

Further investigations into the antimicrobial activity of formulations containing Clotrimazole have reported activity against Corynebacterium minutissimum, Streptococcus spp., and Staphylococcus spp. sdrugs.com One study noted that Clotrimazole showed good inhibitory values against gram-positive bacterial strains. popline.org In the context of combination studies, Clotrimazole has been evaluated for its effects against Staphylococcus aureus and Escherichia coli. nih.gov Research specifically on canine-derived Staphylococcus pseudintermedius, including both methicillin-resistant (MRSP) and methicillin-susceptible (MSSP) isolates, determined minimum inhibitory concentrations (MICs) for Clotrimazole. mdpi.com The MICs were found to be remarkably uniform across the tested isolates, with a large majority exhibiting MICs of 1 mg/L. mdpi.com

Fungistatic and Fungicidal Concentration-Dependent Effects of Clotrimazole

Clotrimazole's mechanism of action involves inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. wikipedia.orgdrugbank.comgoogle.com This disruption alters cell membrane permeability, ultimately leading to fungal cell damage and death. drugbank.com The effect of Clotrimazole on fungi is concentration-dependent, manifesting as either fungistatic or fungicidal activity. drugbank.comgoogle.com

At lower concentrations, typically up to 20 mcg/mL, Clotrimazole acts as a fungistatic agent, inhibiting the growth of individual fungal cells. drugbank.com As concentrations increase, Clotrimazole can exhibit fungicidal properties, leading to the death of fungal cells. drugbank.com This fungicidal activity has been observed in vitro against Candida albicans and other species of the genus Candida at higher concentrations. drugbank.com

Studies investigating the susceptibility of Candida species to Clotrimazole have determined both MIC and Minimum Fungicidal Concentration (MFC) values. For a population of Candida yeasts isolated from the genitourinary system, the MIC values of Clotrimazole ranged from 0.008 to 8 mg/L, with an MIC90 of 1 mg/L and an MIC50 of 0.008 mg/L. nih.gov The minimal fungicidal concentration for these isolates ranged between 1 and >8 mg/L. nih.gov Comparative studies have also evaluated the fungistatic activity (via MIC) and fungicidal activity (via 90% reduction in viable cells) of Clotrimazole against Candida albicans, showing comparable fungistatic results to other antifungals like miconazole (B906). nih.gov

Mechanistic Investigations at the Cellular and Molecular Level in Vitro

Fungal Cell Targets and Pathways (Clotrimazole)

Clotrimazole (B1669251), an imidazole (B134444) derivative, exerts its antifungal effects primarily by targeting the fungal cell membrane. hres.ca Its action is largely fungistatic at lower concentrations and can be fungicidal at higher concentrations against certain fungi like Candida albicans in vitro. drugbank.com

Cell Membrane Permeability Alteration

A primary mechanism of action for Clotrimazole is the alteration of fungal cell membrane permeability. hres.cadrugbank.com By disrupting the integrity of the membrane, Clotrimazole causes the leakage of essential intracellular components, such as phosphorus compounds and potassium ions. hres.calgmpharma.com This efflux of vital cellular contents leads to the breakdown of cellular nucleic acids and ultimately contributes to fungal cell death. lgmpharma.comscielo.br The disruption of membrane integrity also affects membrane-bound enzymes and receptors, hindering processes like nutrient uptake and ion regulation. patsnap.com

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

Clotrimazole significantly inhibits the biosynthesis of ergosterol, a sterol that is a crucial and essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. drugbank.compatsnap.comtoku-e.com This inhibition is a key factor in the structural and functional deterioration of the fungal cytoplasmic membrane. scielo.brpatsnap.com The depletion of ergosterol and the simultaneous accumulation of toxic intermediate sterols compromise the membrane's integrity and fluidity. patsnap.com

14α-Demethylase Blocking

The primary target enzyme for Clotrimazole within the ergosterol biosynthesis pathway is lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme (also known as CYP51). drugbank.compatsnap.comtoku-e.com Clotrimazole binds to and inhibits this enzyme, thereby blocking the conversion of lanosterol to ergosterol. patsnap.com This enzymatic blockade is considered the main mechanism responsible for the antimycotic properties of Clotrimazole. drugbank.com

Interactions with Fungal Cell Membrane Phospholipids

Beyond inhibiting ergosterol synthesis, Clotrimazole may also interact directly with fungal cell membrane phospholipids. lgmpharma.com These interactions can further contribute to the damage of the membrane's permeability barrier and the disruption of membrane-bound enzyme systems. lgmpharma.com

Comparison of Activity with Other Antifungal Agents (e.g., Polyenes, Griseofulvin, Nystatin)

Clotrimazole's mechanism of action differs from that of other antifungal classes such as polyenes and griseofulvin. While Clotrimazole inhibits ergosterol synthesis, polyene antifungals like Nystatin (B1677061) exert their effect by binding directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents. pdr.netmims.comwikipedia.org Griseofulvin, on the other hand, is thought to primarily inhibit fungal cell mitosis by disrupting microtubule function and interfering with nucleic acid synthesis. nih.govmims.comwikipedia.org

In vitro studies have shown that the activity spectrum of Clotrimazole generally corresponds to that of other antifungals like tolnaftate, griseofulvin, and pyrrolnitrin (B93353) against dermatophytes, and to that of polyenes like amphotericin B and nystatin against budding fungi. hres.ca Clotrimazole can be fungistatic or fungicidal depending on the concentration and fungal species. hres.cadrugbank.com

Glucocorticoid Receptor-Mediated Mechanisms (Dexamethasone)

Dexamethasone (B1670325) is a synthetic glucocorticoid. researchgate.netnih.gov Glucocorticoids exert their effects primarily by binding to the glucocorticoid receptor (GR), which is a nuclear receptor widely expressed in various cell types throughout the body. researchgate.net Upon binding to Dexamethasone, the activated GR can translocate to the nucleus and interact with specific DNA sequences (glucocorticoid response elements) or with other transcription factors. This interaction modulates gene expression, leading to the synthesis or repression of proteins involved in various cellular processes, particularly those related to inflammation and immune responses. researchgate.netguidetopharmacology.org While the primary use of Dexamethasone in a combination product like Baycuten is often related to its anti-inflammatory properties to manage symptoms associated with fungal infections, its in vitro cellular and molecular mechanisms are centered on this GR-mediated modulation of gene transcription.

General Receptor Binding and Downstream Signaling

Dexamethasone, a synthetic glucocorticoid, exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. Upon ligand binding, the activated GR complex translocates from the cytoplasm to the nucleus. pharmgkb.orgashpublications.orgnih.govdrugbank.com In the nucleus, the GR can influence gene expression through several mechanisms, including binding to glucocorticoid response elements (GREs) in the promoter regions of target genes (transactivation) or interacting with other transcription factors such as NF-κB and AP-1, thereby repressing their activity (transrepression). pharmgkb.orgashpublications.orgnih.gov This modulation of gene expression leads to the anti-inflammatory and immunosuppressive effects associated with dexamethasone. pharmgkb.org Studies have also indicated that dexamethasone can induce rapid, non-genomic effects by targeting membrane-bound GRs, leading to impaired T cell receptor signaling. pharmgkb.org

Clotrimazole, an imidazole antifungal agent, primarily acts by disrupting the integrity of the fungal cell membrane. Its main mechanism involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. nih.govtoku-e.comtmda.go.tzpnas.orgnih.govasm.orgnih.govospar.org Clotrimazole achieves this by inhibiting the enzyme lanosterol 14-alpha-demethylase (also known as CYP51), a cytochrome P450 enzyme essential for converting lanosterol to ergosterol. nih.govpnas.orgnih.gov The resulting depletion of ergosterol and accumulation of toxic intermediate sterols lead to increased cell membrane permeability and ultimately fungal cell death. nih.govtmda.go.tznih.gov Beyond its antifungal action, clotrimazole has been shown in various in vitro contexts to interact with other targets, including inhibiting sarcoplasmic reticulum Ca2+‐ATPase, depleting intracellular calcium, and blocking calcium-dependent potassium channels. nih.gov It has also been reported to modulate certain intracellular signaling pathways, such as the Wnt/β-catenin and ERK-p65 pathways, in specific cell types like cancer cells. hep-druginteractions.org

Threonine-Serine Protein Kinase B-Dependent Mechanisms in Neuron Injury Models

In in vitro neuron injury models, dexamethasone has demonstrated protective effects. Studies using mouse neuroblastoma N2a cells exposed to bupivacaine (B1668057), a local anesthetic known to induce neuron injury, showed that pretreatment with dexamethasone significantly attenuated the injury. nih.govencyclopedia.pubmdpi.com This protective effect was found to involve the activation of the Akt (Threonine-Serine Protein Kinase B) signaling pathway. nih.govencyclopedia.pubmdpi.com Dexamethasone treatment prevented the decline of mitochondrial potential caused by bupivacaine and increased the levels of Akt phosphorylation. nih.govencyclopedia.pub Crucially, pharmacological inhibition of Akt abolished the protective effect of dexamethasone against bupivacaine-induced cell injury, highlighting the dependence on the Akt pathway for this neuroprotective action in this model. nih.govencyclopedia.pub

Specific in vitro research detailing clotrimazole's Akt-dependent mechanisms exclusively within neuron injury models was not prominently found in the conducted searches. While clotrimazole has been reported to influence pathways like PI3K/Akt in other cellular contexts, such as cancer cells hep-druginteractions.orgresearchgate.net, its direct Akt-dependent effects in models of neuronal injury were not specifically identified.

Metabolic Pathways and Enzyme Interactions (In Vitro)

Cytochrome P450 Enzyme System Involvement

The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of both dexamethasone and clotrimazole, and these compounds can also interact with CYP enzymes, leading to potential metabolic alterations.

In human liver in vitro studies, CYP3A4 is identified as the primary cytochrome P450 enzyme responsible for the metabolism of dexamethasone. pharmgkb.orgtoku-e.compnas.orgresearchgate.netresearchgate.netscispace.comresearchgate.netuni-hamburg.denih.govresearchgate.net The main metabolic pathway involves the 6-hydroxylation of dexamethasone, leading to the formation of 6β-hydroxy dexamethasone as a major metabolite and 6α-hydroxy dexamethasone as a minor metabolite. toku-e.compnas.orgresearchgate.netnih.govunict.it Studies using human liver microsomes have determined kinetic parameters for these reactions. For instance, mean K(m) values for 6β- and 6α-hydroxydexamethasone formation were reported as 23.2 ± 3.8 μM and 25.6 ± 1.6 μM, respectively, with corresponding V(max) values of 14.3 ± 9.9 and 4.6 ± 3.1 pmol · min-1mg protein-1. researchgate.netnih.gov Inhibition studies using selective inhibitors like ketoconazole (B1673606) have further confirmed the predominant role of CYP3A4 in these hydroxylation pathways. researchgate.netnih.gov

Furthermore, dexamethasone is known to act as an inducer of CYP3A4 in vitro in a dose-dependent manner. toku-e.comresearchgate.netresearchgate.netscispace.comuni-hamburg.deresearchgate.netnih.govoup.com In vitro studies using cultured human hepatocytes have shown that dexamethasone can enhance CYP3A4 mRNA synthesis, protein expression, and activity, with induction observed at nanomolar concentrations and increasing with dose up to a point of saturation. researchgate.netuni-hamburg.deoup.com

Here is a summary of in vitro kinetic data for Dexamethasone 6-hydroxylation by human liver microsomes:

MetaboliteKm (μM)Vmax (pmol/min/mg protein)Primary Enzyme
6β-hydroxydexamethasone23.2 ± 3.814.3 ± 9.9CYP3A4
6α-hydroxydexamethasone25.6 ± 1.64.6 ± 3.1CYP3A4
CYP3A4 Metabolism of Dexamethasone

Hepatic Metabolism of Clotrimazole

In vitro studies and other data indicate that clotrimazole undergoes significant hepatic metabolism. nih.govtmda.go.tznih.govencyclopedia.pub The liver is the primary site for the biotransformation of clotrimazole, leading to the formation of several inactive metabolites. nih.govencyclopedia.pub This rapid hepatic metabolism contributes to the limited systemic absorption observed, particularly after topical or vaginal administration. nih.govtmda.go.tznih.gov In vitro studies using liver microsomal fractions have demonstrated that clotrimazole can inhibit the activity of certain cytochrome P450 enzymes, such as CYP3A. pharmgkb.org Additionally, studies in animal models using liver microsomes have suggested that while clotrimazole can cause initial enzyme inhibition, prolonged exposure might lead to the induction of certain CYP enzymes. nih.gov Studies investigating the interaction of clotrimazole with the metabolism of other drugs in vitro, such as albendazole, have shown that clotrimazole can inhibit the formation of metabolites in hepatic incubations.

Ion Channel Modulation Studies (General Drug Targets)

Ion channels are crucial in regulating the electrical properties of excitable tissues and are targets for modulating cellular excitability. nih.gov In vitro studies evaluating the effects of compounds on ion channels are used to understand potential mechanisms of action and identify off-target effects. nih.gov

TRPM2 Gene Expression and Function

The Transient Receptor Potential Cation Channel Subfamily M Member 2 (TRPM2) is a calcium-permeable cation channel. nih.gov It is activated by intracellular ADP-ribose and calcium and is involved in hydrogen peroxide (H₂O₂)-mediated cell death. nih.gov TRPM2 is expressed in various cell types, including those of the immune system and neurons. mdpi.complos.orgnih.gov Its activation can lead to a sustained increase in intracellular Ca²⁺ concentration, triggering inflammation and exacerbating cellular damage. semanticscholar.org

In vitro studies have investigated the role and modulation of TRPM2. For instance, exposure of endothelial cells to H₂O₂ or TNF-α has been shown to activate TRPM2 channels, leading to caspase-dependent apoptosis. semanticscholar.org This effect was mitigated by TRPM2 inhibitors or siRNA. semanticscholar.org In rat dopaminergic SNc neurons, intracellular application of ADP-ribose evoked an inward current and a rise in intracellular calcium, which were inhibited by nonselective TRPM2 blockers like clotrimazole. nih.gov Exogenous application of H₂O₂ also induced a calcium rise and an inward current in these neurons, partially blocked by clotrimazole. nih.gov

Research indicates that TRPM2 channel expression can be upregulated in certain cell types upon stimulation. For example, in vitro polyclonal T cell receptor stimulation of isolated naive murine CD4⁺ T cells resulted in an upregulation of TRPM2 mRNA expression. plos.org

While clotrimazole, a component of this compound, has been shown to inhibit TRPM2 function in vitro nih.gov, direct studies specifically detailing the effects of the complete this compound mixture on TRPM2 gene expression and function were not found in the search results.

KCNN4 Gene Expression and Function

Potassium Calcium-Activated Channel Subfamily N Member 4 (KCNN4), also known as KCa3.1, is an intermediate conductance calcium-activated potassium channel. uniprot.orgnih.gov It mediates voltage-independent transmembrane transfer of potassium and is activated by intracellular calcium binding to calmodulin. uniprot.org KCNN4 plays roles in various cellular processes, including cell proliferation, migration, and immune responses. nih.govnih.govnih.govmdpi.comfrontiersin.org

Studies have investigated KCNN4 gene expression and the functional consequences of its modulation in vitro. For instance, overexpression of KCNN4 in heart-derived cells significantly increased proliferation under conditions mimicking a post-infarct environment. nih.gov Silencing KCNN4 in papillary thyroid cancer cell lines inhibited cell proliferation, migration, and invasion and increased the expression of apoptotic genes. nih.gov

KCNN4 expression has been linked to various conditions, including cancer progression. nih.govnih.govfrontiersin.org In non-small cell lung cancer, KCNN4 promoter hypomethylation was associated with increased mRNA expression and was observed particularly in advanced-stage tumors. mdpi.com

In vitro studies using inhibitors have demonstrated the functional importance of KCa3.1 (encoded by KCNN4). Blocking KCa3.1 activity with inhibitors like TRAM-34 has been shown to prevent the proliferation of glioma cells in in vitro models. nih.gov TRAM-34 has also been reported to downregulate fibrosis-associated gene expression in vitro. nih.gov

While clotrimazole, a component of this compound, is known to block calcium-dependent potassium channels drugbank.com, direct research specifically on the effects of this compound on KCNN4 gene expression and function in vitro was not identified in the provided search results.

In Vitro Drug Drug and Drug Microbe Interaction Studies

Evaluation of Synergistic and Antagonistic Effects in Combination Formulations

Evaluating the combined effects of drugs in vitro helps to determine if their interaction is synergistic (the effect of the combination is greater than the sum of the individual effects), additive (the effect of the combination is equal to the sum of the individual effects), indifferent (the effect of the combination is no different than the most active drug alone), or antagonistic (the effect of the combination is less than the most active drug alone).

Among Baycuten Components (Acidamfenicol, Clotrimazole (B1669251), Dexamethasone)

Studies have investigated the in vitro antimicrobial activity of a combination containing acidamfenicol, clotrimazole, and dexamethasone (B1670325), the active components found in this compound. These studies aimed to determine if synergistic or antagonistic interactions occurred with respect to antimicrobial activity. In one such study, conducted in 1978, the in vitro antimicrobial activity of this combination was evaluated against various bacterial and fungal species relevant to dermatology. Acidamfenicol demonstrated moderate susceptibility against the tested bacterial strains, while clotrimazole showed good inhibitory values against all fungal species and Gram-positive bacteria. nih.govpopline.org The study specifically checked for synergistic or antagonistic interactions concerning antimicrobial activity and reported that an interference that could impair therapeutic activity was not observed. nih.govpopline.org This suggests that, in this in vitro context, the combination of acidamfenicol, clotrimazole, and dexamethasone did not exhibit antagonistic effects on antimicrobial activity.

Clotrimazole Interactions with Other Antifungal Agents (e.g., Nystatin (B1677061), Amphotericin B, Flucytosine)

Clotrimazole is an imidazole (B134444) derivative antifungal that works by inhibiting ergosterol (B1671047) synthesis, a key component of fungal cell membranes. wikipedia.orgpillintrip.com Its interactions with other antifungal agents, which may have different mechanisms of action, are of interest.

Nystatin is a polyene antifungal that binds to ergosterol in the fungal cell membrane, leading to increased membrane permeability and leakage of intracellular contents. wikipedia.orgmims.comfishersci.no Given their distinct mechanisms targeting ergosterol, in vitro studies examining the combination of clotrimazole and nystatin would be relevant to understand potential synergistic or antagonistic effects.

Amphotericin B is another polyene antifungal that interacts with ergosterol in fungal cell membranes, forming channels that cause leakage of intracellular components. mims.comlipidmaps.org Like nystatin, its interaction with clotrimazole could theoretically result in various outcomes depending on the fungal species and concentrations used. Studies have evaluated combinations of amphotericin B with other antifungals using methods like the checkerboard technique and time-kill curves to determine synergistic or antagonistic effects against various fungal isolates. creative-biolabs.comfrontiersin.org

Flucytosine (5-fluorocytosine) is an antifungal that is converted to fluorouracil within fungal cells, interfering with protein synthesis. wikipedia.orgnih.gov Its mechanism is different from that of clotrimazole. In vitro studies combining flucytosine with other antifungals, such as amphotericin B, are commonly performed, particularly for serious Candida and Cryptococcus infections, where combination therapy is often used to enhance efficacy and prevent resistance. wikipedia.org Evaluating the interaction between clotrimazole and flucytosine in vitro would involve similar methodologies to assess their combined effect on fungal growth and viability.

While specific detailed data tables on the in vitro interactions of clotrimazole with nystatin, amphotericin B, or flucytosine were not extensively found within the provided search results, the methodologies for evaluating such interactions (MIC, FICI, time-kill curves) are well-established in antifungal susceptibility testing.

Clotrimazole Interactions with Other Pharmacological Agents (e.g., Betamethasone)

Clotrimazole is sometimes formulated with corticosteroids like betamethasone (B1666872) or dexamethasone, as seen in combination products. drugbank.comresearchgate.net Betamethasone is a potent corticosteroid with anti-inflammatory, antipruritic, and vasoconstrictive properties. pillintrip.commims.comwikipedia.org Dexamethasone is also a synthetic glucocorticoid with anti-inflammatory actions. researchgate.netguidetopharmacology.org

Studies have assessed the compatibility and analytical methods for formulations containing clotrimazole and corticosteroids. For instance, a spectrophotometric method was developed for the analysis of clotrimazole in dosage forms, and no interference was observed from betamethasone dipropionate or from dexamethasone acetate (B1210297) and acidamfenicol in a this compound cream formulation. researchgate.net While this study focuses on analytical aspects rather than pharmacological interactions, the existence of such combined formulations highlights the clinical relevance of understanding potential interactions.

Regarding direct pharmacological interactions in vitro between clotrimazole and betamethasone or dexamethasone, research indicates that clotrimazole can inhibit certain cytochrome P450 enzymes. drugbank.comnih.gov One study showed that clotrimazole, but not dexamethasone, was a potent in vitro inhibitor of cytochrome P450 isoforms CYP1A and CYP3A in rainbow trout. nih.gov While this study was conducted in a non-human model and focused on enzyme inhibition rather than direct drug-drug interaction in a therapeutic context, it demonstrates the potential for clotrimazole to interact with metabolic enzymes, which could be relevant if these enzymes are involved in the metabolism of co-administered drugs.

In Vitro Models for Combination Drug Efficacy

Several in vitro methods are employed to evaluate the efficacy of drug combinations and characterize their interactions.

Minimum Inhibitory Concentration (MIC) and Fractional Inhibitory Concentration Index (FICI) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after a specified incubation period. In combination studies, the MICs of individual drugs and their combinations are determined. nih.govfrontiersin.org

The Fractional Inhibitory Concentration Index (FICI) is a commonly used method to assess drug interactions in vitro, particularly for antifungal combinations. nih.govasm.orgnih.gov The FICI is calculated based on the MICs of the drugs alone and in combination. The formula for FICI is typically FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). nih.govnih.gov

Interpretation of FICI values generally follows these guidelines:

Synergy: FICI ≤ 0.5 nih.govnih.gov

Additive effect: 0.5 < FICI ≤ 1.0 nih.gov or 0.5 < FICI ≤ 2 frontiersin.org

Indifference: 1.0 < FICI ≤ 4.0 nih.gov or 2 < FICI ≤ 4 frontiersin.org

Antagonism: FICI > 4.0 frontiersin.orgnih.govnih.gov

The checkerboard micro-dilution method is a standard technique used to determine MICs and calculate FICI values for drug combinations. nih.govfrontiersin.orgasm.org This method involves preparing a matrix of wells with varying concentrations of two drugs in combination. frontiersin.org

Time-Kill Curve Assays

Time-kill curve assays provide a dynamic assessment of the effect of antimicrobial agents, alone and in combination, on microbial viability over time. creative-biolabs.comasm.orgplos.org This method involves exposing a standardized inoculum of microorganisms to different concentrations of the drug(s) and periodically sampling the cultures to determine the number of viable organisms (colony-forming units per milliliter, CFU/mL). creative-biolabs.comasm.org

Time-kill curves offer more detailed information than MIC alone, illustrating the rate and extent of killing or inhibition. creative-biolabs.com They can differentiate between fungistatic and fungicidal activity and help determine if an effect is concentration-dependent or time-dependent. creative-biolabs.com When evaluating drug combinations, time-kill curves compare the killing kinetics of individual drugs to that of the combination at specific concentrations and time points. creative-biolabs.com Synergy in time-kill assays is typically defined as a ≥ 2 log₁₀ or ≥ 3 log₁₀ decrease in CFU/mL for the combination compared to the most active single drug at a given time point. creative-biolabs.comfrontiersin.org Antagonism is generally defined as a ≥ 2 log₁₀ increase in CFU/mL for the combination compared to the most active single drug. frontiersin.org

Time-kill assays are considered valuable for evaluating the efficacy of antifungal drug combinations and predicting their potential clinical effectiveness. creative-biolabs.com While more labor-intensive than checkerboard assays, they provide a more comprehensive picture of the drug interaction over time. frontiersin.orgasm.org

Molecular Level Investigations of Mixture Effects (e.g., Azoles and CYP Induction)

Molecular level investigations have focused significantly on the interaction of clotrimazole, a key azole component found in some this compound formulations, with cytochrome P450 enzymes. Clotrimazole is well-established as an inhibitor of various CYP isoforms, with a notable effect on CYP3A4 wikipedia.orgnih.govhmdb.cadrugbank.com. This inhibition occurs through the binding of the imidazole nitrogen atom to the heme iron in the active site of the enzyme nih.govnih.gov.

Studies using human liver microsomes and recombinant enzymes have demonstrated that clotrimazole can potently inhibit CYP3A4-mediated metabolism of various substrates in vitro. For instance, research has shown tight binding affinity of clotrimazole to both CYP3A4 and CYP3A5 nih.govnih.gov. X-ray crystallography studies have provided insights into these interactions at a molecular level, revealing how clotrimazole binds within the active site and induces conformational changes in the enzyme structure nih.govnih.gov. In CYP3A4, clotrimazole binding triggers an expansion of the active site cavity. In contrast, CYP3A5 exhibits induced fits involving specific phenylalanine residues (Phe-213 and Phe-304) that form aromatic interactions with bound clotrimazole, facilitating the binding of additional clotrimazole molecules in the distal active site and entrance channel nih.govnih.gov.

Beyond inhibition, in vitro studies have also indicated that clotrimazole can act as a CYP3A4 inducer. This induction is thought to be mediated primarily through the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the transcription of CYP3A4 and other drug-metabolizing enzymes psu.edueuropa.eu. In vitro models using immortalized human hepatocytes have shown that clotrimazole can lead to a significant increase in CYP3A4 mRNA levels, supporting its role as a CYP3A4 inducer via PXR activation psu.edu.

The interaction of clotrimazole with CYP enzymes is not limited to human isoforms. In vitro studies in rainbow trout hepatic microsomes have shown that clotrimazole can inhibit CYP1A and CYP3A activity nih.gov. Similarly, research using rat hepatic microsomes demonstrated that clotrimazole is a potent and selective inhibitor of CYP3A-mediated reactions, exhibiting lower IC50 values compared to ketoconazole (B1673606), another azole antifungal researchgate.netnih.gov.

In addition to drug-drug interactions involving host enzymes, in vitro studies have investigated the antimicrobial activity of this compound components, including clotrimazole, in combination. Clotrimazole itself possesses a broad spectrum of antimycotic activity in vitro, effective against dermatophytes, yeasts, and moulds. Its mode of action involves inhibiting ergosterol synthesis, a vital component of fungal cell membranes, leading to impaired membrane function medicines.org.ukpillintrip.com. Clotrimazole has also shown in vitro inhibitory effects against certain gram-positive and gram-negative bacteria medicines.org.ukpillintrip.com.

A study examining the in vitro antimicrobial activity of a combination product containing acidamfenicol, clotrimazole, and dexamethasone (referred to as Bay f 4797, the prospective trade name this compound) against various bacterial and fungal species found no synergistic or antagonistic interaction that would impair the antimicrobial efficacy of the individual components in the mixture nih.govpopline.org. This suggests that, at least in terms of basic antimicrobial activity in vitro, the combination of these agents does not negatively impact their individual effects against the tested microorganisms.

Further in vitro research has explored the interactions of clotrimazole with other antimicrobial agents and natural products. For example, studies have assessed the combined activity of clotrimazole with metronidazole (B1676534) against Trichomonas vaginalis and with various essential oils against Malassezia pachydermatis, revealing instances of indifferent or synergistic outcomes depending on the specific combination and microorganism nih.gov.

Formulation Science Research in Vitro Focus

Drug-Excipient Compatibility Studies

Drug-excipient compatibility studies are a critical part of pre-formulation, aimed at identifying potential interactions between the APIs and the excipients that could affect the quality and stability of the final product. researchgate.netquercus.beveeprho.comijpsr.com These interactions can be physical or chemical in nature. researchgate.netbjbms.org

Identification of Potential Incompatibilities

Identifying potential incompatibilities involves assessing how the APIs behave when in contact with individual excipients or mixtures of excipients under various conditions. This helps predict potential issues that might arise during manufacturing or storage. quercus.be

Physical Interactions

Physical interactions between drugs and excipients can manifest in several ways, affecting the physical properties of the formulation. These can include changes in melting point, crystal structure, particle size, hygroscopicity, flowability, or solid-state transitions. researchgate.netbjbms.orgresearchgate.netacs.org For instance, studies using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), Fourier transform infrared (FTIR) spectroscopy, and X-ray diffraction (XRD) can reveal such interactions. Changes in thermal profiles (melting or decomposition points) or spectroscopic shifts can indicate physical interactions. researchgate.netijpsnonline.comresearchgate.net Research on dexamethasone (B1670325), one of the APIs in Baycuten N, has shown that it can exhibit signs of interaction with certain excipients like microcrystalline cellulose (B213188), magnesium stearate, mannitol, and polyvinylpyrrolidone (B124986) in binary mixtures when analyzed by thermal techniques like DTA. researchgate.netresearchgate.net While FTIR and XRD might not always show significant changes, thermal analysis can be more sensitive in detecting early-stage interactions. researchgate.netresearchgate.net

Chemical Interactions (e.g., Degradation, Impurity Formation)

Chemical interactions can lead to the degradation of the active pharmaceutical ingredients, resulting in a loss of potency and the formation of impurities. bjbms.orgdrhothas.comsynthinkchemicals.com These reactions can be catalyzed by factors such as moisture, pH, temperature, light, or the presence of reactive functional groups in excipients or trace impurities within them. drhothas.comsynthinkchemicals.com For example, clotrimazole (B1669251) is known to be susceptible to acid-catalyzed degradation. nih.gov Under certain unsuitable storage conditions, clotrimazole can degrade into imidazole (B134444) and (o-chlorophenyl)diphenylmethanol, compounds that may cause skin irritation. researchgate.net Dexamethasone can also undergo degradation under certain conditions, such as acid or alkaline hydrolysis and oxidation. researchgate.net The presence of specific excipients can influence the rate and pathway of these degradation processes. Identifying degradation products and understanding their formation pathways is crucial for ensuring the safety and efficacy of the final product. drhothas.comsynthinkchemicals.com

Methodologies for Compatibility Assessment

Various in vitro methodologies are employed to assess drug-excipient compatibility and predict the stability of the final formulation. quercus.beveeprho.com

Binary Mixtures with Excipients (e.g., Water, Oxidative Stress Inducers)

A common approach involves preparing binary mixtures of the drug substance with individual excipients, typically in a 1:1 ratio. veeprho.com These mixtures are then subjected to stress conditions to accelerate potential interactions. The addition of water is often used to simulate the presence of moisture in a formulation, which can catalyze hydrolytic reactions. quercus.be Oxidative stress inducers, such as hydrogen peroxide, may also be included to evaluate the susceptibility of the APIs to oxidation in the presence of excipients. quercus.besynthinkchemicals.com Analysis of these binary mixtures after exposure to stress conditions helps pinpoint specific excipients that are incompatible with the APIs. Techniques like HPLC, GC, or spectrophotometry are used to quantify the remaining drug and detect the formation of degradation products. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are valuable tools in preformulation and formulation studies to understand the thermal behavior of drugs and their interactions with excipients. DSC is used to determine the melting point and assess the crystallinity of drug substances. For Clotrimazole, DSC has been employed to characterize its thermal properties in various formulations, including ufosomes and solid lipid nanoparticles (SLNs) nih.govresearchgate.netresearchgate.net. DSC analysis can confirm the successful entrapment of Clotrimazole into vesicular systems by observing changes or the disappearance of the drug's characteristic melting peak in the thermogram of the loaded formulation compared to the pure drug nih.govresearchgate.net. Similarly, DSC has been used in the characterization of Dexamethasone acetate (B1210297) nanocrystals, helping to identify the presence of different polymorphic forms and evaluating their thermal behavior benthamdirect.com. Thermal analysis can indicate a decrease in drug crystallinity upon incorporation into certain delivery systems, such as polymeric films researchgate.net. DSC studies are also utilized to assess the thermal stability of formulations and their components impactfactor.orgmdpi.com.

X-ray Powder Diffraction (XRPD) for Crystallinity

X-ray Powder Diffraction (XRPD) is a crucial technique for analyzing the crystalline state of drug substances within formulations. XRPD patterns provide information about the crystal structure and can detect changes in crystallinity, including transitions between polymorphic forms or the transformation of a crystalline drug into an amorphous state upon formulation. XRPD has been used in the characterization of Clotrimazole-loaded ufosomes and nanoparticles nih.govresearchgate.netfrontiersin.org. Studies have shown that XRPD can confirm the entrapment of Clotrimazole into ufosomes, often indicated by changes in the intensity or disappearance of the drug's characteristic diffraction peaks, suggesting a reduction in crystallinity or molecular dispersion within the carrier system nih.govresearchgate.net. Similarly, XRPD analysis has been applied to Dexamethasone acetate nanocrystals to characterize their crystalline phases and assess the impact of formulation on crystallinity benthamdirect.comnih.gov. A decrease in the crystallinity of active compounds after loading into delivery systems like nanosponges or electro-sprayed nanoparticles has been observed using XRPD frontiersin.orgamazonaws.com.

Impact of Formulation Variables (e.g., Water Content, pH, Light, Oxygen)

Formulation variables significantly influence the stability and performance of pharmaceutical products. While specific detailed studies on the combined impact of water content, pH, light, and oxygen on a this compound-like combination were not extensively found, research on the individual components provides insights. Clotrimazole is reported to be more stable in a slightly basic pH range, specifically between 7 and 8 google.com. Dexamethasone valerate, another corticosteroid, shows greater stability in a slightly acidic pH range, between 5 and 7 google.com. This difference in optimal pH for stability between the antifungal and corticosteroid components can pose a challenge in formulating a stable combination product. The pH of a formulation can also influence the size and characteristics of delivery systems like ufosomes; for instance, changes in pH can lead to the formation of oil droplets, precipitates, or soluble micelles researchgate.net. General pharmaceutical formulation principles emphasize the need to protect sensitive drugs from degradation factors such as light and oxygen, often through appropriate packaging and the use of antioxidants or inert atmospheres during manufacturing .

Drug Delivery System Optimization (In Vitro)

Percutaneous Absorption and Distribution Studies (e.g., Human Skin Models)

In vitro percutaneous absorption and distribution studies are essential for evaluating the potential of topical formulations to deliver drugs into and through the skin. Human skin models, including excised human skin and reconstructed human epidermis (RhE) models, are utilized for these studies ricardinis.ptnih.gov. Clotrimazole is known to have poor absorption through intact skin nih.gov. Studies using human skin have shown that novel delivery systems like ufosomes can lead to a higher accumulation of Clotrimazole in the skin compared to conventional marketed formulations nih.govresearchgate.netmdpi.com. However, permeation through the skin might still be limited nih.govresearchgate.netmdpi.com. Reconstructed human epidermis models are explored as alternatives to excised human skin for percutaneous absorption testing, offering advantages such as lower variability and greater availability ricardinis.ptnih.gov. While RhE models can be more permeable than human skin in absolute terms, they can be useful for comparing the relative permeation of different formulations ricardinis.pt. Studies using various skin models have investigated the permeation of drugs like Clotrimazole and corticosteroids, highlighting the influence of the formulation vehicle on penetration nih.govresearchgate.net.

Novel Delivery Systems (e.g., Niosomes, Ufosomes)

Novel drug delivery systems, such as niosomes and ufosomes, have been investigated to improve the topical delivery and bioavailability of drugs like Clotrimazole. Niosomes are vesicular systems formed from non-ionic surfactants and cholesterol, capable of encapsulating both hydrophilic and lipophilic drugs japsonline.comasianjpr.comnih.gov. They are considered a promising alternative to liposomes due to their stability and lower cost asianjpr.comnih.gov. Niosomes have been explored for the delivery of Clotrimazole to enhance its penetration and accumulation in the skin japsonline.comniscpr.res.innih.gov. Ufosomes, another type of vesicular carrier, have also been developed for topical Clotrimazole delivery nih.govresearchgate.netmdpi.comnih.gov. These systems aim to overcome the limitations of conventional formulations, such as poor dermal bioavailability and penetration nih.govmdpi.com. Research has focused on optimizing the composition and preparation of niosomes and ufosomes to achieve desired vesicle size, stability, and drug encapsulation efficiency nih.govresearchgate.netmdpi.comasianjpr.comnih.govresearchgate.netingentaconnect.com.

Entrapment Efficiency

Entrapment efficiency is a critical parameter for evaluating the effectiveness of vesicular drug delivery systems like niosomes and ufosomes. It refers to the percentage of the total drug that is successfully enclosed within the vesicles. High entrapment efficiency is desirable for maximizing the amount of drug delivered by the carrier system. Studies on Clotrimazole-loaded ufosomes have reported high entrapment efficiencies, with optimized formulations achieving around 84% entrapment nih.govresearchgate.netmdpi.com. For niosomes, entrapment efficiency can vary depending on the formulation composition, including the type and concentration of surfactant and cholesterol nih.govresearchgate.netingentaconnect.comresearchgate.net. For instance, studies have shown that increasing cholesterol concentration can influence entrapment efficiency in both liposomes and niosomes ingentaconnect.com. Different non-ionic surfactants also impact entrapment efficiency; Span 60 has been reported to yield higher entrapment efficiency for Clotrimazole in niosomes compared to Tween 80 nih.gov. Entrapment efficiency is typically determined by separating the unentrapped drug from the loaded vesicles and quantifying the amount of drug within the disrupted vesicles ingentaconnect.comresearchgate.netitmedicalteam.pl.

Particle Size and Polydispersity Index

Particle size and polydispersity index (PDI) are critical parameters in characterizing dispersed systems like nanoparticles, liposomes, and transfersomes, influencing drug release, stability, and potentially skin penetration.

Research on dexamethasone-loaded nanoparticles prepared by the emulsification/solvent evaporation method reported a low particle size of 218.42 ± 2.1 nm and a low polydispersity index of 0.070 ± 0.014. scielo.brusp.br These values suggest a relatively small and homogenous particle distribution.

Studies involving clotrimazole transfersomes have also investigated these parameters. Different clotrimazole transfersome formulations showed vesicle sizes varying from approximately 64.52 ± 0.24 nm to 85.42 ± 0.78 nm. impactfactor.org Formulations prepared with Span 80 generally exhibited smaller vesicle sizes compared to those prepared with Tween 80, which can be attributed to the lower hydrophilic-lipophilic balance (HLB) of Span 80. impactfactor.org Another study on clotrimazole transferosomes reported a particle size of 62.87 nm. ijrpas.com In the context of transferosomal gels containing both clotrimazole and miconazole (B906) nitrate (B79036), particle sizes ranged from 145 ± 0.604 nm to 760 ± 0.684 nm. ijper.org Clotrimazole-loaded chitosan-coated solid lipid nanocarriers (SLNs) showed a size of 346.35 ± 3.40 nm and a PDI of 0.259 ± 0.06. researchgate.net Proniosomal gels of clotrimazole have been reported with vesicle sizes in the range of 5.25-15.23 µm. ijpsnonline.com

The polydispersity index provides an indication of the particle size distribution width. A lower PDI value signifies a more homogenous size distribution, which is generally desirable for consistent formulation performance. The reported PDI values for the dexamethasone nanoparticles (0.070 ± 0.014) scielo.brusp.br and some clotrimazole formulations (e.g., <0.25 for Lupeol-NLCs, and 0.27 for drug-loaded NLCs) researchgate.net suggest narrow size distributions in these specific systems.

Table 1: Representative Particle Size and Polydispersity Index Data

CompoundFormulation TypeParticle Size (nm or µm)Polydispersity Index (PDI)Source
DexamethasoneNanoparticle218.42 ± 2.1 nm0.070 ± 0.014 scielo.brusp.br
ClotrimazoleTransfersome (Range)64.52 - 85.42 nmNot specified range impactfactor.org
ClotrimazoleTransfersome62.87 nmNot specified ijrpas.com
Clotrimazole & Miconazole NitrateTransferosome (Range)145 - 760 nmNot specified range ijper.org
ClotrimazoleChitosan-coated SLN346.35 ± 3.40 nm0.259 ± 0.06 researchgate.net
ClotrimazoleProniosomal Gel (Range)5.25 - 15.23 µmNot specified range ijpsnonline.com
Zeta Potential

Zeta potential is a measure of the electrical charge on the surface of particles in a dispersion, influencing their colloidal stability. A sufficiently high positive or negative zeta potential can lead to electrostatic repulsion between particles, preventing aggregation.

Dexamethasone-loaded nanoparticles have been reported to have a zeta potential of -10.3 ± 0.5 mV. scielo.brusp.br

Clotrimazole transfersome formulations have shown negative zeta potential values, ranging from -16.24 ± 1.36 mV to -34.87 ± 0.65 mV in one study. impactfactor.org These negative values contribute to the stability of the formulations during storage. impactfactor.org Another study on clotrimazole transferosomes reported a zeta potential of -25.8 mV. ijrpas.com In transferosomal gels containing both clotrimazole and miconazole nitrate, zeta potential values ranged from -2.8 mV to -41.8 mV. ijper.org Clotrimazole-loaded chitosan-coated SLNs, however, exhibited a positive zeta potential of +30.54 ± 1.76 mV due to the chitosan (B1678972) coating. researchgate.net

Table 2: Representative Zeta Potential Data

CompoundFormulation TypeZeta Potential (mV)Source
DexamethasoneNanoparticle-10.3 ± 0.5 scielo.brusp.br
ClotrimazoleTransfersome (Range)-16.24 to -34.87 impactfactor.org
ClotrimazoleTransfersome-25.8 ijrpas.com
Clotrimazole & Miconazole NitrateTransferosome (Range)-2.8 to -41.8 ijper.org
ClotrimazoleChitosan-coated SLN+30.54 ± 1.76 researchgate.net
In Vitro Drug Release Kinetics

In vitro drug release studies are crucial for understanding how the active compounds are liberated from the formulation over time, providing insights into the potential bioavailability and duration of action. These studies are often conducted using diffusion cells with appropriate membranes and receptor media.

In vitro dexamethasone release studies from mucoadhesive gels containing nanoparticles have been performed using dialysis membranes in phosphate (B84403) buffer (pH 6.8). scielo.br The release mechanism was analyzed according to Korsmeyer–Peppas release kinetics. scielo.br Another study on in situ gelling dexamethasone oromucosal formulations indicated that DEX release from hydrophilic matrices was primarily diffusion controlled, as described by the Korsmeyer–Peppas model. mdpi.com Zeroth-order kinetics was suggested to indicate controlled and sustained release profiles. mdpi.com

In vitro clotrimazole release has been studied from various formulations. For clotrimazole transfersomes, the release data was best fitted to Higuchi's diffusion model. impactfactor.org A 24-hour in vitro release study for an optimized transferosomal gel containing clotrimazole and miconazole nitrate showed improved drug release, with clotrimazole exhibiting 86.94% cumulative drug release. ijper.org The kinetic release for clotrimazole in this formulation followed the Peppas model and first-order kinetics. ijper.org Another study on clotrimazole hydrogel formulations revealed the Weibull kinetic model as the best fit for in vitro drug kinetics. researchgate.net

Comparative in vitro quality evaluation of marketed clotrimazole cream formulations utilized synthetic cellulose acetate membranes in a solvent containing methanol (B129727) and PBS pH 7.4. jddtonline.info The release from these cream formulations was studied over 12 hours. jddtonline.info The Higuchi model was applied to evaluate the release kinetics, assuming a diffusion mechanism from a matrix system. jddtonline.infomfd.org.mk For the Higuchi model to be applied linearly, the percentage of active substance release should ideally be less than 30% of the total amount applied. mfd.org.mk

In vitro drug release studies for clotrimazole transdermal patches prepared with ethyl cellulose and hydroxypropyl methylcellulose (B11928114) in different ratios showed varying diffusion profiles depending on their composition. researchgate.net Elastic liposomal gels of clotrimazole have also been subjected to in vitro drug release studies using cellophane membranes in phosphate buffer pH 6.8, showing sustained release over 24 hours compared to liposomal gels. itmedicalteam.pl Clotrimazole-loaded chitosan-coated SLNs showed controlled drug release unaffected by pH. researchgate.net

Table 3: Representative In Vitro Drug Release Kinetics Findings

CompoundFormulation TypeRelease Model(s) MentionedKey FindingsSource
DexamethasoneNanoparticle in Mucoadhesive GelKorsmeyer–PeppasExtended drug release observed. scielo.br
DexamethasoneIn Situ Gelling OromucosalKorsmeyer–Peppas, Zeroth-orderPrimarily diffusion controlled; Zeroth-order suggests controlled/sustained release. mdpi.com
ClotrimazoleTransfersomeHiguchiRelease data best fitted to Higuchi model. impactfactor.org
Clotrimazole & Miconazole NitrateTransferosomal GelPeppas, First OrderImproved drug release (86.94% CDR for Clotrimazole). ijper.org
ClotrimazoleHydrogelWeibullWeibull kinetic model was the best fit. researchgate.net
ClotrimazoleCream (Marketed)HiguchiDiffusion mechanism; Higuchi model applied for evaluation. jddtonline.infomfd.org.mk
ClotrimazoleTransdermal PatchNot specifiedRelease profiles varied with composition. researchgate.net
ClotrimazoleElastic Liposomal GelNot specifiedSustained release over 24 hours. itmedicalteam.pl
ClotrimazoleChitosan-coated SLNNot specifiedControlled drug release, unaffected by pH. researchgate.net

Excipient Functionality and Impact on Drug Behavior

Excipients are integral components of pharmaceutical formulations, influencing not only the physical characteristics but also the stability and release of the active pharmaceutical ingredients (APIs).

Influence on Drug Stability

Excipients can play a significant role in maintaining the chemical and physical stability of the active compounds within a formulation. Chemical instability and drug degradation are key quality concerns for topical dosage forms. researchgate.net Factors affecting the stability of corticosteroids, such as dexamethasone, include the nature of the dosage form, excipient quality, product composition, and process optimization. researchgate.net

Compatibility studies, often performed using techniques like FTIR, are essential to assess potential interactions between the drug and excipients that could lead to degradation or instability. FTIR studies have indicated compatibility between clotrimazole and the excipients used in certain transdermal patch formulations, showing no interaction. researchgate.net Similarly, preliminary compatibility studies using FTIR and DSC revealed no interactions between clotrimazole and the excipients in proniosomal gels. ijpsnonline.com FTIR results for clotrimazole-loaded chitosan-coated SLNs also indicated chemical structure integrity of clotrimazole and compatibility with components. researchgate.net

Polymers used in formulations can also contribute to stability, for instance, by stabilizing supersaturated solutions of poorly soluble drugs in amorphous solid dispersions. tandfonline.com Stability studies on clotrimazole proniosomal gels showed they were stable when stored at 5±3°C and 25±2°C. ijpsnonline.com Optimized elastic liposomal formulations of clotrimazole stored at room temperature and in a refrigerator (4±2°C) were evaluated for stability over 60 days. itmedicalteam.pl Stability data for a transferosomal gel containing clotrimazole and miconazole nitrate, including pH, drug content, and in vitro release properties, showed no noticeable deterioration of the medication over a 3-month study period at specific temperature and humidity conditions. ijper.org

Excipient-Excipient Interactions within Formulations

In the context of a medicinal cream incorporating clotrimazole, framycetin (B1674049) sulphate, and dexamethasone acetate, the possible interactions between excipients were given significant focus during development. google.com Detailed experiments were conducted to understand these interactions, citing examples of anionic-cationic interactions in cream dosage forms. google.com

Beyond simple compatibility, specific excipient-API interactions can have a significant effect on the behavior of the formulation, influencing aspects like dissolution performance. tandfonline.com While the search results specifically highlight excipient-excipient interactions in the context of a multi-component cream formulation google.com, the general principle that interactions between formulation components can affect the final product's characteristics and stability is a key consideration in formulation science.

This article focuses on the analytical methodologies used for the characterization and quantification of chemical compounds, particularly employing spectrophotometric techniques. While the subject line mentions "this compound," the provided outline strictly details these analytical methods, which can be applied to various compounds, including those potentially found in complex formulations like this compound. The discussion will adhere solely to the specified analytical methodologies and validation parameters.

Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques

Chromatography, particularly HPLC, is a cornerstone in the analysis of pharmaceutical compounds due to its ability to separate, identify, and quantify components in a mixture.

HPLC is a powerful liquid chromatography technique used for separating non-volatile or semi-volatile compounds. It involves a mobile phase that carries the sample through a stationary phase packed in a column. The interaction between the analytes and the stationary phase, modulated by the mobile phase composition, dictates the separation.

Reversed-Phase HPLC (RP-HPLC) is a common mode used for analyzing relatively nonpolar compounds like Clotrimazole (B1669251) and Dexamethasone (B1670325). In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8), and the mobile phase is polar (a mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile) akjournals.comd-nb.info. This setup allows for the separation of components based on their hydrophobicity. Several studies have focused on developing and validating RP-HPLC methods for the simultaneous determination of Clotrimazole and Dexamethasone (or its acetate (B1210297) form) in pharmaceutical formulations nih.govd-nb.inforesearchgate.net. These methods aim to quantify both active ingredients in a single chromatographic run, offering efficiency and accuracy.

The selection of the mobile phase and chromatographic column is critical for achieving optimal separation, resolution, and peak symmetry in HPLC analysis. For the simultaneous estimation of Clotrimazole and Dexamethasone, various mobile phase compositions and column types have been explored.

Studies have utilized C18 columns, such as ODS-3 Inertsil C18 or Agilent Zorbax SB-C18, as the stationary phase nih.govresearchgate.net. These columns are popular in RP-HPLC due to their versatility and ability to retain a wide range of compounds.

Mobile phase optimization involves finding the right blend of solvents and buffer to achieve adequate separation of the target analytes from each other and from potential impurities or excipients. Examples of mobile phases used include mixtures of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.0) nih.gov or methanol and 0.05 mol/L KH2PO4 solution (pH adjusted to 5.7-5.8) researchgate.net. The ratio of the organic solvent to the aqueous phase is adjusted to control the retention times and selectivity. Flow rates, typically around 1.0 to 1.5 mL/min, are also optimized to ensure reasonable analysis time while maintaining separation efficiency nih.govresearchgate.net.

UV-Visible detection is commonly used in conjunction with HPLC for quantifying Clotrimazole and Dexamethasone as they possess chromophores that absorb UV light d-nb.inforfppl.co.in. The optimal detection wavelength is typically chosen based on the maximum absorbance of the analytes to ensure sensitivity. Studies have reported using detection wavelengths such as 220 nm, 230 nm, or 254 nm for the simultaneous determination of Clotrimazole and Dexamethasone nih.govresearchgate.net. The specific wavelength chosen can depend on the mobile phase composition and the presence of other components in the formulation that might interfere with the signal.

Mobile Phase and Column Selection Optimization

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision, Limit of Detection, Limit of Quantification, System Suitability)

Method validation is a crucial process to confirm that an analytical method is suitable for its intended purpose. According to guidelines such as those from the International Council for Harmonisation (ICH), several parameters must be evaluated nih.govrfppl.co.inamazonaws.com.

Specificity: This parameter ensures that the method can accurately measure the analyte of interest in the presence of other components, such as excipients, impurities, or degradation products rfppl.co.in. Specificity is demonstrated by showing that the peaks corresponding to the analytes are well-separated from other peaks in the chromatogram amazonaws.com.

Linearity: Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range rfppl.co.in. This is typically evaluated by preparing a series of solutions at different concentrations and plotting the peak area or height against the corresponding concentration. A high correlation coefficient (r² or r) close to 1 indicates good linearity d-nb.inforfppl.co.inrjpn.org. Linearity ranges for Clotrimazole and Dexamethasone have been reported in various studies nih.govresearchgate.netrjpn.orgnih.gov.

Accuracy: Accuracy measures how close the experimental results are to the true value rfppl.co.in. It is often assessed by performing recovery studies, where known amounts of the analytes are added to a placebo or a sample matrix and the percentage recovery is calculated nih.govd-nb.inforfppl.co.inrjpn.org. Acceptable recovery rates typically fall within a specific range, such as 98-102% d-nb.inforjpn.org.

Precision: Precision refers to the reproducibility of the results when the method is applied repeatedly to the same homogeneous sample rfppl.co.in. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (%RSD). Precision can be evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision or precision between different analysts or equipment) d-nb.inforjpn.org. Low RSD values indicate good precision d-nb.inforjpn.org.

Limit of Detection (LOD): LOD is the lowest concentration of the analyte that can be reliably detected by the method, although not necessarily quantified rfppl.co.in.

Limit of Quantification (LOQ): LOQ is the lowest concentration of the analyte that can be accurately and precisely quantified rfppl.co.in. LOD and LOQ are determined based on the signal-to-noise ratio rfppl.co.inrjpn.org.

System Suitability: System suitability tests are performed before or during chromatographic analysis to ensure that the chromatographic system is functioning correctly and capable of producing reliable results rfppl.co.in. Parameters such as tailing factor, plate count (theoretical plates), and resolution between peaks are assessed amazonaws.com.

Data tables summarizing validation parameters from research findings:

ParameterAnalyteRangeCorrelation Coefficient (r or r²)Accuracy (% Recovery)Precision (% RSD)LODLOQSource
LinearityClotrimazole1.0-75.0 µg/mLNot specified (Linear)99.49 ± 1.10Not specifiedNot specifiedNot specified nih.gov
LinearityDexamethasone (Acetate)2.0-75.0 µg/mLNot specified (Linear)99.60 ± 1.06Not specifiedNot specifiedNot specified nih.gov
LinearityClotrimazole5-30 µg/ml0.999798-102% (Ideal Range)< 2.0% (Recommended)0.45943Not specified rjpn.org
AccuracyClotrimazole80%, 100%, 120% levelsNot applicableResults shown in Table 2< 2.0% (Recommended)Not applicableNot applicable rjpn.org
Precision (Intra-day)ClotrimazoleNot specifiedNot applicableNot applicableVery exact (< 2.0%)Not applicableNot applicable rjpn.org
Precision (Inter-day)ClotrimazoleNot specifiedNot applicableNot applicableVery exact (< 2.0%)Not applicableNot applicable rjpn.org
LinearityClotrimazole84.35-421.8 μg/ml0.9997(100.1±1.5)%(1.5)%Not specifiedNot specified researchgate.net
LinearityDexamethasone Sodium Phosphate5.70-28.52 μg/ml0.999(102.0±0.8)%(0.8)%Not specifiedNot specified researchgate.net
LinearityClotrimazole0.25 to 0.75 mg/ml1.000Mean recovery within 100 ± 2.0%0.52% (Instrumental)Not specifiedNot specified
LinearityBetamethasone (B1666872)0.025 to 0.075 mg/ml0.9996Mean recovery within 100 ± 2.0%0.73% (Instrumental)Not specifiedNot specified
Precision (Instrumental)ClotrimazoleStandard solutionNot applicableNot applicable0.52%Not applicableNot applicable
Precision (Instrumental)BetamethasoneStandard solutionNot applicableNot applicable0.73%Not applicableNot applicable
Precision (Intermediate)ClotrimazoleSix samples over six daysNot applicableAverage 99.0%Not specifiedNot applicableNot applicable
Precision (Intermediate)BetamethasoneSix samples over six daysNot applicableAverage 98.7%Not specifiedNot applicableNot applicable
LinearityClotrimazole1 µg/mL to 25 µg/mLClose to 1 (Excellent)Recovery studies showed accuracyLow RSD values0.25 µg/mL0.83 µg/mL rfppl.co.in
AccuracyClotrimazoleRecovery studiesNot applicableDemonstrated accuracyNot applicableNot applicableNot applicable rfppl.co.in
PrecisionClotrimazoleIntra-day and Inter-dayNot applicableNot applicableLow RSD valuesNot applicableNot applicable rfppl.co.in
LODClotrimazoleNot applicableNot applicableNot applicableNot applicable0.25 µg/mLNot applicable rfppl.co.in
LOQClotrimazoleNot applicableNot applicableNot applicableNot applicableNot applicable0.83 µg/mL rfppl.co.in
LinearityClotrimazole10-80 μg/mLNot specified (Linear)Not specifiedReproducibleNot specifiedNot specified rjptonline.org
LinearityClotrimazoleNot specified0.9996101.2 to 103.8% (80-120% range)0.612% (Instrumental), 0.35-1.43% (Intermediate)0.25 μg/mL0.5 μg/mL researchgate.net
Precision (Instrumental)ClotrimazoleNot specifiedNot applicableNot applicable0.612%Not applicableNot applicable researchgate.net
Precision (Intermediate)ClotrimazoleNot specifiedNot applicableNot applicable0.35 to 1.43%Not applicableNot applicable researchgate.net
LODClotrimazoleNot applicableNot applicableNot applicableNot applicable0.25 μg/mLNot applicable researchgate.net
LOQClotrimazoleNot applicableNot applicableNot applicableNot applicableNot applicable0.5 μg/mL researchgate.net

Other Advanced Analytical Techniques

While HPLC is prevalent, other analytical techniques can also be applied for the characterization and quantification of compounds like Clotrimazole and Dexamethasone, either as standalone methods or in combination with separation techniques. Spectrophotometric methods, particularly UV-Visible spectrophotometry, have been developed for the analysis of Clotrimazole and Dexamethasone, sometimes employing mathematical manipulation techniques to resolve overlapping spectra in mixtures nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearch-nexus.net. High-Performance Thin-Layer Chromatography (HP-TLC) is another chromatographic technique that has been used for the determination of these compounds nih.govopenacessjournal.com. These alternative techniques can offer advantages in terms of cost, speed, or simplicity depending on the specific analytical requirements.

Thermal Methods (e.g., DSC, TGA)

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for characterizing the thermal properties of pharmaceutical compounds, including melting points, phase transitions, and decomposition profiles. These methods can provide information about the physical form and purity of the active pharmaceutical ingredients.

DSC is used to determine the crystallinity and compatibility of drugs with excipients. researchgate.net The thermal behavior of dexamethasone has been characterized by an endothermic peak around 255 °C, which is attributed to the melting point of the crystalline drug. researchgate.net DSC thermograms can demonstrate reproducible melting events of physical mixtures. researchgate.net

TGA measures the change in mass of a sample as a function of temperature, which can indicate decomposition or the presence of volatile substances like moisture or residual solvents. google.com TGA, along with DSC, is used to study the thermal stability of drugs and their physical mixtures with excipients. researchgate.net These techniques are considered effective and selective in distinguishing the form of a drug in pharmaceutical preparations. researchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of solid materials. It provides information about the crystal lattice parameters, polymorphism, and the presence of amorphous content.

XRD is utilized to characterize the crystalline nature of compounds like clotrimazole and dexamethasone. benthamdirect.combrieflands.comnih.gov Studies have used XRD to confirm the entrapment of clotrimazole into delivery systems like ufosomes. nih.gov For dexamethasone acetate, XRD has been used to characterize nanocrystals and evaluate the presence of polymorphic forms in the raw material. benthamdirect.com XRD analysis can reveal different microstructures in formulations, such as hexagonal, cubic, and lamellar structures in microemulsions containing dexamethasone. brieflands.com The X-ray powder diffraction data and unit cell parameters for anhydrous clotrimazole have been reported. researchgate.net

Electrochemical Assays

Electrochemical methods involve the use of an electrode to measure the electrical properties of a solution containing the analyte. These techniques can be sensitive and selective for the quantification of electroactive compounds.

Electrochemical methods have been explored for the determination of clotrimazole. The reduction of clotrimazole at a mercury electrode in phosphate buffer (pH > 6) involves a reversible one-electron process, with a significant contribution from adsorption effects. researchgate.net Differential pulse polarography and cathodic stripping voltammetry have been applied for clotrimazole determination, with cathodic stripping voltammetry allowing detection at the ng/mL level after a pre-accumulation step. researchgate.net

Electrochemical adsorption methods have also been developed for the detection of dexamethasone. mdpi.com A gold nanostar-modified glassy carbon electrode has been used for the detection of dexamethasone, enabling detection at a moderate reduction potential. mdpi.com This adsorption-based sensor showed a low limit of detection and good sensitivity for dexamethasone in synthetic urine. mdpi.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. Coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it is widely used for the analysis of pharmaceutical compounds and their impurities or degradation products.

LC-MS/MS methods have been developed and validated for the quantitative analysis of clotrimazole in human plasma samples, offering high sensitivity and rapid analysis times. mdpi.comresearchgate.net These methods can detect plasma concentrations of clotrimazole in the nanogram per milliliter range. mdpi.comresearchgate.net GC-MS and LC-MS/MS have also been developed and validated for the quantification of clotrimazole in the aquatic environment. researchgate.net

Mass spectrometry is also used in the characterization of degradation products. sciencepublishinggroup.com

Interference Studies from Excipients and Other Active Pharmaceutical Ingredients

When analyzing active pharmaceutical ingredients in formulations, it is crucial to assess potential interferences from excipients (inactive ingredients) and other active pharmaceutical ingredients present in the mixture. These interferences can affect the accuracy and specificity of analytical methods.

Several analytical methods for the determination of clotrimazole and dexamethasone, both individually and in combination, have been developed with consideration for potential interferences. Spectrophotometric methods for the determination of binary mixtures of clotrimazole and dexamethasone acetate have been developed to overcome spectral overlap without prior separation. researchgate.nettandfonline.comnih.gov These methods utilize mathematical manipulation techniques to resolve the contributions of each component. researchgate.nettandfonline.comnih.gov

Studies have demonstrated that certain analytical methods for clotrimazole are not subject to interference from dexamethasone acetate or common pharmaceutical adjuvants found in formulations like Baycuten cream. nih.govresearchgate.net For instance, a spectrophotometric method based on ion-pair complex formation of clotrimazole with methyl orange showed no interference from dexamethasone acetate or other common excipients. nih.govresearchgate.net Similarly, a visible spectrophotometric method for antifungal drugs, including clotrimazole, reported no interference from betamethasone or dexamethasone, as well as encountered excipients and additives. ekb.eg

Multivariate spectrophotometric calibration methods have been used for the simultaneous determination of dexamethasone and excipients, demonstrating high accuracy and precision with no interference, even with significant spectral overlap. researchgate.net

In chromatographic methods like RP-HPLC, achieving baseline separation of active pharmaceutical ingredients in combination formulations is essential to avoid interference from excipients or potential impurities. amazonaws.com Validated HPLC methods for the simultaneous determination of clotrimazole and dexamethasone acetate in pharmaceutical formulations have demonstrated specificity in the presence of impurities and degradation products. researchgate.net

The potential for interference is a critical aspect addressed during the development and validation of analytical methods for multi-component pharmaceutical formulations.

Computational and Theoretical Modeling in Baycuten Research

In Silico Mechanistic Modeling

In silico mechanistic modeling, such as pharmacokinetic modeling, is employed to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of drug compounds. This helps in understanding how drug concentrations change over time in different parts of the body and across different populations.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-Based Pharmacokinetic (PBPK) modeling is a computational technique used to predict the pharmacokinetics of a drug based on physiological parameters and drug-specific properties. PBPK models incorporate factors such as organ volumes, blood flow rates, enzyme activity, and transporter expression to simulate drug disposition within a virtual physiological system.

For Dexamethasone (B1670325), PBPK modeling has been utilized to investigate its pharmacokinetics in specific populations, such as children and adolescents with obesity, and patients with liver disease researchgate.netnih.govnews-medical.netfrontiersin.org. Studies have used PBPK models to assess the impact of conditions like SARS-CoV-2 infection and liver impairment on Dexamethasone pharmacokinetics news-medical.netunil.chscienceopen.com. For instance, PBPK modeling predicted increased Dexamethasone exposure in patients with liver disease, although it suggested that dose adjustments might not be necessary for short treatment periods at low doses due to low hepatic clearance news-medical.net. PBPK models for Dexamethasone have been developed and verified using clinical data to predict concentrations across different pediatric age ranges, incorporating age-related physiological changes like CYP3A4 ontogeny frontiersin.org. PBPK modeling has also been used to investigate potential drug-drug interactions involving Dexamethasone, such as its impact on the pharmacokinetics of apixaban (B1684502) and rivaroxaban (B1684504) by inducing CYP3A and P-gp unil.ch.

While PBPK modeling is a widely used approach in pharmacokinetics nih.gov, specific PBPK studies focusing solely on Clotrimazole (B1669251) were not prominently found in the search results.

Population Pharmacokinetic (PopPK) Modeling

Population Pharmacokinetic (PopPK) modeling analyzes pharmacokinetic data from a group of individuals to identify sources of variability in drug exposure and to estimate typical pharmacokinetic parameters for the population and the extent of inter-individual variability. This approach is particularly useful when data are sparse nih.gov.

PopPK modeling has been applied to study the pharmacokinetics of Dexamethasone, including in specific populations like children and adolescents with obesity researchgate.netnih.govpediatrictrials.org. A PopPK analysis of Dexamethasone in children with obesity used a one-compartment model and identified total body weight as a significant covariate researchgate.netnih.gov. PopPK/PD models have also been developed for Dexamethasone to assess its anti-inflammatory effects in conditions like COVID-19, simulating different dosing regimens and predicting reductions in inflammatory biomarkers nih.gov.

PopPK modeling is a general technique used in pharmacokinetic analysis, particularly with sparse data nih.govresearchgate.netfda.gov. Although Clotrimazole was mentioned in a study using PopPK modeling for quinine (B1679958) as an internal standard, the PopPK analysis itself was not focused on Clotrimazole researchgate.netdovepress.com.

Molecular Docking and Dynamics Simulations (for drug-target interactions)

Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation (binding mode) of a molecule (ligand) to another molecule (receptor), and to simulate their dynamic behavior over time. These methods are crucial for understanding drug-target interactions at an atomic level.

Molecular docking studies have been conducted for Clotrimazole to investigate its interactions with various biological targets. These studies often focus on its antifungal mechanism, which involves inhibiting fungal enzymes like CYP51B (lanosterol 14-alpha demethylase) wikipedia.orgnih.govresearchgate.net. Docking simulations have shown that Clotrimazole interacts with specific amino acid residues and the heme group in the active site of fungal CYP51B, indicating strong binding affinity nih.govresearchgate.net. Molecular docking has also been used to study Clotrimazole's interaction with human organic anion-transporting polypeptide 1B3 (OATP1B3), suggesting it binds to an allosteric site and can differentially affect the uptake of other substrates nih.gov. Docking studies are also used in the design of new antimicrobial agents based on the Clotrimazole scaffold mdpi.com.

For Dexamethasone, molecular docking and dynamics simulations have been employed to understand its interactions with its primary target, the glucocorticoid receptor, as well as other proteins. Docking studies have shown strong binding affinity of Dexamethasone to the glucocorticoid receptor nih.gov. Furthermore, molecular docking and dynamics simulations have been used to investigate Dexamethasone's potential interactions with SARS-CoV-2 proteins and other enzymes like CYP3A4 and glucose oxidase nih.govnih.govscirp.orgmdpi.com. These studies provide insights into potential mechanisms of action or interactions, such as the induction effect of Dexamethasone on CYP3A4 or its inhibitory effect on glucose oxidase nih.gov. Docking scores and binding energies are often calculated to quantify the strength of these interactions nih.govmdpi.com.

Table 1 provides examples of reported docking scores for Clotrimazole and Dexamethasone with some of their respective targets.

CompoundTarget ProteinPDB ID (if applicable)Docking Score/Binding EnergyReference
ClotrimazoleFungal CYP51B-7.8 kcal/mol (docking score) nih.gov
ClotrimazoleFungal CYP51B-47.806 kcal/mol (ΔGBind) nih.gov
ClotrimazoleDihydrofolate Reductase from C. albicans1AI9 dovepress.com
DexamethasoneGlucocorticoid Receptor-14.7 (docking score) nih.gov
DexamethasoneSARS-CoV-2 Main Protease6LU7-29.97 kJ/mol (AutoDock) mdpi.com
DexamethasoneSARS-CoV-2 Main Protease6LU7-32.19 kJ/mol (AutoDock Vina) mdpi.com
DexamethasoneCYP3A4-60.81 (bond energy cluster)
DexamethasoneGlucose Oxidase nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Chemoinformatics involves the use of computational and informational techniques to solve problems in chemistry. Quantitative Structure-Activity Relationship (QSAR) studies are a chemoinformatics approach that develops predictive models correlating chemical structure with biological activity or other properties.

QSAR studies have been conducted on Clotrimazole derivatives to understand the relationship between their chemical structures and antifungal activity lew.roresearchgate.netfrontiersin.org. These studies utilize various molecular descriptors to build models that can predict the activity of new or untested compounds. For example, QSAR models using electronegativity descriptors have been applied to Clotrimazole imidazole (B134444) derivatives to identify atoms and molecular fragments involved in ligand-receptor interactions lew.roresearchgate.net. QSAR data has also been used in environmental risk assessments for Clotrimazole, particularly in estimating its biodegradability ospar.orgospar.org.

Specific QSAR studies focused on Dexamethasone were not found in the initial search results.

Application of Machine Learning and Genetic Algorithms in Drug Research

Machine learning (ML) and artificial intelligence (AI), including techniques like genetic algorithms, are increasingly applied in various aspects of drug research, from target identification and drug design to predicting drug properties and patient responses.

Machine learning models have been applied in research related to both Clotrimazole and Dexamethasone. For Clotrimazole, ML models, such as random forest, have been used to predict the outcome of templated crystallization experiments based on API-polymer interaction energy descriptors derived from molecular dynamics simulations nih.gov. ML has also been explored in the context of predicting drug safety during pregnancy, with Clotrimazole being one of the drugs included in datasets for training and validating models oup.com.

For Dexamethasone, machine learning approaches have been employed for various purposes. This includes predicting the response of individual patients to Dexamethasone treatment as a prophylactic antiemetic using causal models researchgate.net. ML has also been utilized in drug repurposing efforts, where models predicted Dexamethasone as a potential therapeutic drug for conditions like SARS-CoV-2 infections eurekalert.org. Furthermore, artificial neural networks, a type of ML, have been applied to model and predict the drug release profile of Dexamethasone from drug-eluting coatings researchgate.net. ML can also be integrated with pharmacokinetic modeling to improve predictions ucl.ac.uk.

While the initial search queries included "Genetic Algorithms," the results did not specifically highlight the application of genetic algorithms in the research directly related to Clotrimazole or Dexamethasone within the outlined computational modeling areas. However, genetic algorithms are a recognized optimization technique within the broader field of computational drug discovery.

Cell Line and Tissue Culture Models in in Vitro Research

Selection and Characterization of Cell Lines

The selection of appropriate cell lines is crucial for in vitro studies, with different cell types offering unique characteristics relevant to specific research questions. nih.govcytena.com Characterization ensures the chosen cell lines are suitable for the intended experiments.

Fungal Cell Lines

Bacterial Cell Lines

Bacterial cell lines, or more accurately, bacterial strains cultured in vitro, are used to investigate the effects of antibacterial agents and bacterial interactions. Clotrimazole (B1669251) has shown inhibitory values against gram-positive bacterial strains. popline.org A study investigating a combination drug including Acidamfenicol, Clotrimazole, and Dexamethasone (B1670325) (referred to as Bay f 4797, a prospective trade name Baycuten) examined its in vitro antimicrobial activity against various bacterial species of dermatological importance. popline.org All bacterial strains tested were found to be moderately susceptible to Acidamfenicol, while Clotrimazole showed good inhibitory values against gram-positive strains. popline.org No interference leading to impaired therapeutic activity was observed when checking for synergistic or antagonistic interactions of the components. popline.org

Mammalian Cell Lines (e.g., Lymphoid, Epithelial, Neuronal) for mechanistic studies (e.g., TRPM2, KCNN4, B-cell, T-cell, HepG2, MCF-7)

Mammalian cell lines are extensively used to study the cellular and molecular effects of compounds. cellculturecompany.comnih.govcytena.com Dexamethasone, a corticosteroid component of this compound, has been studied in various mammalian cell lines, including those of lymphoid, epithelial, and neuronal origin, to understand its mechanisms of action. nih.govjst.go.jptandfonline.comatsjournals.orgresearchgate.net

Studies have shown that Dexamethasone can influence cell proliferation and viability in a cell line-specific manner. For instance, Dexamethasone significantly inhibited the growth of certain neuroepithelial tumor cell lines (KNS42 and T98G) at high concentrations, while stimulating growth at low concentrations in some cases. jst.go.jp It also inhibited proliferation of the A172 cell line. jst.go.jp In Chinese hamster ovary (CHO) cell lines, Dexamethasone showed concentration-dependent growth inhibition but improved viability in later culture stages in some lines (CHO-K1 and -DG44), while exhibiting pro-apoptotic effects in another (CHO-S). researchgate.net Dexamethasone also impacts glucose consumption and metabolite production in CHO cells. researchgate.net

Dexamethasone has been shown to repress MUC5AC gene expression in human lung epithelial cell lines (A549 and NCI-H292) and primary differentiated normal bronchial epithelial cells in a concentration-dependent manner. atsjournals.org This repression was observed within 24 hours of exposure, with significant decreases at 100 nM Dexamethasone in NCI-H292 cells. atsjournals.org

Clotrimazole has also been investigated in various mammalian cell lines, particularly in cancer research, due to its observed anticancer properties in vitro and in vivo. jwatch.orgresearchgate.netmdpi.commednexus.org It has been shown to inhibit the proliferation of human melanoma and glioblastoma cells jwatch.orgmdpi.com and oral squamous cell carcinoma cell lines (CAL27, SCC25, and UM1) in a dose- and time-dependent manner. researchgate.net Clotrimazole can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells. researchgate.netmednexus.org Its mechanisms may involve the inhibition of ion channels, depletion of intracellular calcium, and interference with glycolytic enzymes. jwatch.orgmdpi.commednexus.org

While specific studies on the direct effects of the this compound combination product on TRPM2, KCNN4, B-cell, T-cell, HepG2, and MCF-7 cell lines were not explicitly detailed in the provided search results, research on the individual components provides insight into potential effects. Dexamethasone, as a corticosteroid, is known to have effects on lymphoid cells (B-cells and T-cells), often suppressing immune responses. Clotrimazole and Dexamethasone have been studied in cancer cell lines like HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma). tandfonline.commdpi.combiotech-asia.orgbanglajol.info For example, Dexamethasone induced differentiation into adipocyte-like cells and inhibited growth in MCF-7 cells. tandfonline.com Clotrimazole has also shown effects on MCF-7 cells, potentially through interference with glycolysis. mdpi.com

Data Table: Selected In Vitro Findings

CompoundCell Line TypeSpecific Cell Line(s)EffectKey Finding/ObservationSource
ClotrimazoleFungal SpeciesVarious (dermatological)InhibitoryGood inhibitory values against all fungal species tested. popline.org
ClotrimazoleGram-Positive BacteriaVarious (dermatological)InhibitoryGood inhibitory values against gram-positive bacterial strains. popline.org
DexamethasoneNeuroepithelial TumorKNS42, T98GGrowth Inhibition/StimulationInhibited growth at high concentrations; stimulated at low concentrations (cell-specific). jst.go.jp
DexamethasoneNeuroepithelial TumorA172Growth InhibitionInhibited proliferation at various concentrations. jst.go.jp
DexamethasoneCHOCHO-K1, CHO-DG44Growth Inhibition, Improved Viability (late)Concentration-dependent inhibition, extended culture longevity. researchgate.net
DexamethasoneCHOCHO-SPro-apoptoticDrastic decrease in viability in later stages. researchgate.net
DexamethasoneLung EpithelialA549, NCI-H292, Normal NHBEMUC5AC mRNA RepressionDecreased MUC5AC mRNA abundance in a concentration-dependent manner. atsjournals.org
ClotrimazoleOral Squamous CarcinomaCAL27, SCC25, UM1Proliferation Inhibition, Apoptosis InductionDose- and time-dependent inhibition, cell cycle arrest (G0/G1), increased apoptosis. researchgate.net
ClotrimazoleCancer Cell LinesMCF-7, othersGlycolysis InhibitionTargets glycolytic enzymes like hexokinase and phosphofructokinase. mdpi.com
DexamethasoneBreast CancerMCF-7Differentiation, Growth InhibitionInduced adipocyte-like differentiation and inhibited growth. tandfonline.com

Co-Culture and Interaction Models

Co-culture models involve the simultaneous culture of different cell types, allowing for the study of their interactions. nih.govmdpi.comnih.gov These models are valuable for understanding complex biological processes, such as host-pathogen interactions, the tumor microenvironment, and the effects of drugs on multiple cell types simultaneously. nih.govnih.gov

While the search results discuss the importance and application of co-culture models in various contexts, such as studying fungal-host interactions with immune cells nih.govnih.gov, bacteria-host cell interactions nih.govfigshare.com, and tumor-immune cell interactions nih.govfrontiersin.org, specific research findings detailing the use of co-culture models specifically with this compound or its components were not prominently featured in the provided snippets, beyond the general mention of checking for synergistic or antagonistic antimicrobial activity of the components in a combination study. popline.org Research on co-culture models is advancing, with applications in neurotoxicity, neurodegeneration, blood-brain barrier modeling, and cancer immunotherapy. mdpi.comnih.gov

Tissue Explant Models (e.g., Human Ocular Tissues, Human Skin) for permeability and metabolism

Tissue explant models involve maintaining fragments of native tissue in culture, preserving some of the in vivo architecture and cell-cell interactions. excli.denih.govpolymtl.ca These models are particularly useful for studying drug permeability, metabolism, and the effects of compounds in a more physiologically relevant context than dissociated cell cultures. excli.depolymtl.ca

Patient-derived explants (PDEs) are increasingly used, especially in cancer research, to maintain tumor heterogeneity and microenvironment for testing therapies. frontiersin.orgexcli.de Tissue explant models of human skin are used for toxicity testing, assessing absorption, sensitization, irritation, and corrosion. lonza.com These models can involve culturing tissue slices or fragments using various methods, such as submersion or placing tissue on grids or scaffolds. excli.de

Although the search results highlight the utility of tissue explant models, including human skin models for toxicity testing lonza.com, specific studies detailing the use of human ocular tissue or human skin explant models specifically with this compound or its components for permeability and metabolism studies were not found within the provided snippets. The application of these models in dermal toxicity and absorption studies suggests their potential relevance for a topically applied product like this compound, but direct research findings were not available.

Q & A

Q. What methodologies are recommended for assessing Baycuten's pharmacological activity in preclinical studies?

To evaluate pharmacological activity, prioritize dose-response studies in in vitro (e.g., cell-based assays for receptor binding) and in vivo models (e.g., rodent efficacy trials). Use standardized protocols like OECD Guidelines for chemical testing to ensure reproducibility. Include controls for solvent effects and metabolic interference. Quantitative parameters (e.g., IC₅₀, EC₅₀) must be calculated using nonlinear regression models .

Q. How should researchers design experiments to characterize this compound's physicochemical properties?

Adopt a tiered approach:

Primary characterization : Melting point, solubility (aqueous/organic), and partition coefficient (logP) via shake-flask method.

Advanced analysis : X-ray crystallography for structural elucidation and HPLC-MS for purity (>95% threshold). Validate stability under varying pH/temperature conditions .

Q. How can conflicting data on this compound's metabolic pathways be resolved in interdisciplinary studies?

Address contradictions through:

Comparative meta-analysis : Aggregate data from hepatic microsome assays (human vs. rodent) to identify species-specific metabolism.

Knockout models : Use CRISPR-Cas9 to silence candidate enzymes (e.g., CYP3A4) and quantify metabolite profiles.

Statistical reconciliation : Apply Bayesian hierarchical models to weigh evidence quality and adjust for batch effects .

Q. What frameworks are effective for optimizing this compound's synthetic routes while minimizing byproducts?

Implement Design of Experiments (DoE) principles:

Variables screening : Catalyst loading, temperature, and reaction time (Pareto charts).

Response surface methodology : Optimize yield and purity simultaneously.

Green chemistry metrics : Atom economy (AE > 60%) and E-factor (waste/product ratio < 8) .

Methodological Guidance for Contradiction Analysis

Q. What statistical tools are appropriate for reconciling divergent efficacy results in this compound trials?

  • Forest plots to visualize heterogeneity across studies.
  • Cochran’s Q test (p < 0.05 indicates significant heterogeneity).
  • Meta-regression to adjust for covariates (e.g., dosage variance, population demographics) .

How should researchers structure a PICOT question for this compound's neuroprotective effects?

Use the PICOT framework :

  • P (Population): Rodent models with induced neurodegeneration.
  • I (Intervention): Daily oral this compound (10 mg/kg).
  • C (Comparison): Placebo vs. standard therapy (e.g., memantine).
  • O (Outcome): Cognitive function (Morris water maze latency).
  • T (Time): 8-week intervention .

Data Integrity and Reproducibility

Q. What protocols ensure reproducibility in this compound's in vivo toxicity studies?

  • Pre-registration : Document hypotheses, endpoints, and exclusion criteria on platforms like OSF.
  • Blinding : Randomize treatment groups and mask assessors.
  • FAIR data principles : Share raw datasets in repositories (e.g., Zenodo) with metadata tags .

Q. How can researchers mitigate bias in this compound's clinical trial data analysis?

  • Pre-specified analysis plans : Avoid post hoc subgroup analyses unless statistically powered.
  • Sensitivity analysis : Test robustness against missing data (e.g., multiple imputation).
  • CONSORT adherence : Report attrition rates and protocol deviations transparently .

Research Gaps and Future Directions

Q. What understudied mechanisms of this compound warrant prioritization in grant proposals?

  • Epigenetic modulation : Histone deacetylase (HDAC) inhibition assays.
  • Gut-brain axis interactions : Metagenomic profiling of microbiota shifts post-treatment.
  • Long-term safety : Carcinogenicity screening per ICH S1B guidelines .

Q. How can Bayesian adaptive designs improve Phase II trials for this compound?

  • Dose escalation : Continuously update priors based on interim efficacy/toxicity data.
  • Futility stopping rules : Halt trials if posterior probability of success <10%.
  • Dynamic randomization : Allocate patients to optimal arms using predictive biomarkers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.